molecular formula C11H13N3O2 B11788229 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11788229
M. Wt: 219.24 g/mol
InChI Key: WDPMGFBEAFSQSY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with a suitable leaving group on the phenol ring.

    Coupling Reactions: The triazole ring can be coupled to the phenol ring using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, triazoles, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(1H-1,2,4-Triazol-1-yl)phenol: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the ethoxy group and the triazole ring, which confer specific chemical properties and biological activities. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethoxy-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15)11-12-7(2)13-14-11/h4-6,15H,3H2,1-2H3,(H,12,13,14)

InChI Key

WDPMGFBEAFSQSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C)O

Origin of Product

United States

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